N'-(3-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(3-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 3-acetamidophenyl group linked via an ethanediamide bridge to a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety. The tetrahydroquinoline scaffold is associated with bioactivity in CNS and antimicrobial agents, while the acetamidophenyl group may enhance solubility or receptor binding .
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-3-27-13-5-6-18-14-17(9-10-21(18)27)11-12-24-22(29)23(30)26-20-8-4-7-19(15-20)25-16(2)28/h4,7-10,14-15H,3,5-6,11-13H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFPUBJDFFDESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinyl Oxamide Derivatives (QODs)
highlights N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, a structurally related QOD. Key comparisons include:
- Core Structure: Both compounds share an ethanediamide linker and tetrahydroquinoline group. However, the QOD substitutes the 3-acetamidophenyl with a benzodioxol ring, which may alter electron distribution and steric bulk.
- The 3-acetamidophenyl group in the target compound could confer distinct binding interactions (e.g., hydrogen bonding via the acetamide) compared to the benzodioxol’s lipophilic π-π interactions .
Piperidinyl-Tetrahydropyrimidine Derivatives
describes compounds 31 and 33 , which incorporate a 3-acetamidophenyl-piperidine moiety. Differences include:
- Scaffold: The target compound’s tetrahydroquinoline contrasts with the tetrahydropyrimidine core in 31 and 33.
- Functional Groups : Both classes feature acetamidophenyl groups, but the tetrahydropyrimidine derivatives include difluorophenyl and methoxymethyl substituents, which may enhance metabolic stability or selectivity .
Benzothiazole Acetamides
lists benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ). Key distinctions:
- Substituents : Trifluoromethyl and methoxy groups in benzothiazole derivatives may increase electronegativity and bioavailability compared to the ethyl group in the target compound .
Structural and Pharmacokinetic Data Comparison
The table below synthesizes inferred properties based on structural analogs:
Implications for Drug Design
The target compound’s unique combination of tetrahydroquinoline and 3-acetamidophenyl groups positions it as a hybrid of two bioactive pharmacophores:
- Advantages: The ethyl group on tetrahydroquinoline may reduce cytotoxicity compared to methyl (as in QODs), while the acetamidophenyl could improve aqueous solubility.
- Limitations : The lack of electron-withdrawing groups (e.g., fluorine in ) may limit target affinity compared to analogs .
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